ROCK-I Kinase Inhibition: Class-Level Scaffold Validation for 7-Aminoisoquinoline Derivatives
While direct IC50 data for the specific compound 7-Chloroisoquinolin-1-amine against ROCK-I is not available in the primary literature, the compound belongs to a well-validated class of 7-aminoisoquinolines that have been patented as kinase inhibitors, specifically for ROCK [1]. A fragment-based discovery program identified 6-substituted isoquinolin-1-amines as potent ROCK-I inhibitors. The lead compound from that series, 23A, demonstrated an IC50 of <100 nM in the primary ROCK-I IMAP assay, confirming the isoquinolin-1-amine core as a viable hinge-binding scaffold for this target [2]. This provides a strong class-level inference that 7-Chloroisoquinolin-1-amine, with the correct substitution pattern, is a relevant building block for exploring ROCK-I SAR.
| Evidence Dimension | ROCK-I Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not available for the exact compound; class-level validation is inferred. |
| Comparator Or Baseline | Compound 23A (6-substituted isoquinolin-1-amine derivative): IC50 <100 nM |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Primary ROCK-I IMAP assay |
Why This Matters
This class-level validation de-risks procurement of 7-Chloroisoquinolin-1-amine for ROCK-I-focused programs, confirming the core scaffold is active, while the specific 7-chloro substitution offers a distinct vector for SAR exploration compared to the more extensively studied 6-substituted series.
- [1] Sturdivant, J.M., Heintzelman, G.R., Delong, M.A., Royalty, S.M., assignors to Aerie Pharmaceuticals, Inc. 6- and 7-amino isoquinoline compounds and methods for making and using the same. US Patent 8,455,514 B2, June 4, 2013. View Source
- [2] Ray, P., et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011, 21(1), 97-101. View Source
